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Compound of Interest
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Cat. No.: B1214299 Get Quote

The study of nitroalkanes and their corresponding anions, nitronates, is of significant interest in

organic chemistry, with applications ranging from synthetic methodology to the development of

energetic materials. This guide provides a detailed overview of the formation of the 3-
nitropentane nitronate ion, intended for researchers, scientists, and professionals in drug

development.

Introduction to 3-Nitropentane and its Nitronate Ion
3-Nitropentane is a secondary nitroalkane, a class of organic compounds characterized by the

presence of a nitro group (-NO₂) attached to a secondary carbon atom.[1] Like other primary

and secondary nitroalkanes, 3-nitropentane exhibits acidic properties due to the electron-

withdrawing nature of the nitro group, which facilitates the removal of a proton from the

adjacent carbon (the α-carbon).[2]

The deprotonation of 3-nitropentane results in the formation of the 3-nitropentane nitronate

ion (also known as an azinate).[3][4] This process is a key step in the nitro-aci tautomerism,

where the nitroalkane is in equilibrium with its tautomeric form, the nitronic acid (or aci-nitro

form).[5][6] The nitronate ion is the conjugate base of the nitronic acid.[4] Nitronate ions are

important intermediates in several classical organic reactions, including the Henry reaction, the

Nef reaction, and the Hass-Bender oxidation.[4][7]
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A summary of the key properties of 3-nitropentane and its corresponding sodium nitronate salt

is presented below.

Property 3-Nitropentane
3-Nitropentane Nitronate
(Sodium Salt)

Molecular Formula C₅H₁₁NO₂[8] C₅H₁₀NNaO₂[3]

Molecular Weight 117.15 g/mol [1] 139.13 g/mol [3]

CAS Number 551-88-2[8][9] 120127-02-8[3]

Canonical SMILES
CCC(CC)--INVALID-LINK--[O-]

[8]

CC--INVALID-LINK----

INVALID-LINK--[O-].[Na+][3]

Topological Polar Surface Area 45.8 Å²[8] 45.8 Å²[3]

IUPAC Name 3-nitropentane[1] sodium 3-nitropentane[3]

Formation of the 3-Nitropentane Nitronate Ion
The formation of the 3-nitropentane nitronate ion is achieved through the deprotonation of the

α-carbon. This reaction is a classic acid-base equilibrium.

3.1. Reaction Mechanism and Acidity

Primary and secondary nitroalkanes are considered carbon acids. The α-hydrogen atom can

be abstracted by a base, leading to the formation of a resonance-stabilized nitronate ion.[2][7]

The acidity of these compounds is significant; for instance, the pKa of nitroalkanes is typically

around 17 in aqueous solution, making them much more acidic than typical alkanes.[4]

Interestingly, secondary nitroalkanes are generally more acidic than primary ones. This is

attributed to the influence of the molecular structure on the electrostatic interaction between the

dipole of the nitro group and the acidic proton.[2] In more substituted nitroalkanes like 3-
nitropentane, the lines of force for this interaction are thought to be channeled through the

low-dielectric alkyl groups, which enhances the effective pull on the α-hydrogen and increases

its acidity.[2]
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The equilibrium for the formation of the 3-nitropentane nitronate ion can be represented as

follows:

3-Nitropentane + Base ⇌ 3-Nitropentane Nitronate Ion + Conjugate Acid of Base

3.2. Resonance Stabilization

The stability of the nitronate ion is a key factor driving the acidity of the parent nitroalkane. The

negative charge on the α-carbon is delocalized through resonance onto the electronegative

oxygen atoms of the nitro group.[2] This delocalization significantly stabilizes the conjugate

base.

The resonance structures of the 3-nitropentane nitronate ion are depicted in the signaling

pathway diagram below.

Experimental Protocols
While a specific, detailed protocol for the synthesis of the 3-nitropentane nitronate ion is not

readily available in the provided search results, a general procedure can be outlined based on

established methods for the deprotonation of nitroalkanes.

4.1. General Synthesis of a Nitronate Ion

Objective: To generate a solution of a nitronate ion from its corresponding nitroalkane.

Materials:

Nitroalkane (e.g., 3-nitropentane)

Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), or dimethyl sulfoxide

(DMSO))

Base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide)

Inert atmosphere apparatus (e.g., nitrogen or argon gas line)

Standard laboratory glassware
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Procedure:

The nitroalkane is dissolved in an appropriate anhydrous solvent under an inert atmosphere.

The choice of solvent can influence the kinetics and thermodynamics of the deprotonation.

[10]

A stoichiometric amount of a suitable base is added to the solution. The base can be added

as a solid or as a solution in the same solvent. The reaction is often carried out at room

temperature or below.

The reaction mixture is stirred until the deprotonation is complete. The formation of the

nitronate salt, which may precipitate depending on the solvent and concentration, can

sometimes be observed visually.

The resulting solution or suspension of the nitronate ion can then be used in subsequent

reactions (e.g., an alkylation or a Nef reaction) or characterized spectroscopically.

4.2. Characterization Methods

UV-Vis Spectroscopy: Nitronate ions typically exhibit strong UV absorption at wavelengths

significantly longer than their parent nitroalkanes, often in the range of 230-260 nm. This is

due to the extended π-system of the nitronate. Monitoring this absorption can be a useful

way to follow the formation of the ion.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the formation of

the nitronate. The disappearance of the α-proton signal and shifts in the signals of the

adjacent carbons are indicative of nitronate formation.

IR Spectroscopy: The symmetric and asymmetric stretching frequencies of the NO₂ group in

the nitroalkane (typically around 1550 and 1370 cm⁻¹) are replaced by characteristic

absorptions for the C=N-O⁻ group in the nitronate ion.

Quantitative Data
Specific experimental pKa, kinetic, or thermodynamic data for 3-nitropentane is not available

in the search results. However, data for analogous primary and secondary nitroalkanes can

provide a useful reference for understanding its reactivity.
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Compound Type pKa (in water at 25°C)

Nitromethane Primary ~10.2[2]

Nitroethane Primary ~8.6[2]

2-Nitropropane Secondary ~7.7[2]

As shown in the table, the pKa decreases (acidity increases) with increased alkyl substitution at

the α-carbon, supporting the principle that secondary nitroalkanes are more acidic than primary

ones.[2] It is therefore expected that the pKa of 3-nitropentane would be in a similar range to

that of 2-nitropropane.

Visualizations
The following diagrams illustrate the key chemical transformation and a generalized

experimental workflow.

Caption: Reaction mechanism for the formation of the 3-nitropentane nitronate ion.
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Caption: Generalized experimental workflow for nitronate ion formation and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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